
(1,3-13C2)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-13C2)プロパン-2-オールは、プロパン-2-オールの標識同位体異性体であり、1位と3位の炭素原子が炭素-13同位体で置換されています。この化合物は、主に研究環境で使用されており、特に核磁気共鳴(NMR)分光法を用いた研究で、そのユニークな同位体標識が役立っています。
2. 製法
合成経路と反応条件: (1,3-13C2)プロパン-2-オールの合成は、通常、炭素-13標識前駆体の導入を伴います。 一般的な方法の1つは、制御された条件下で、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いて、(1,3-13C2)アセトンを還元することです .
工業生産方法: (1,3-13C2)プロパン-2-オールの工業生産は、その非標識対応物ほど一般的ではありませんが、一般的なアプローチは、類似の還元反応をより大規模に行うものです。 最終製品の同位体純度を維持するために、炭素-13標識アセトンを出発物質として使用することが不可欠です .
3. 化学反応解析
反応の種類: (1,3-13C2)プロパン-2-オールは、以下のものを含む、2級アルコールに典型的なさまざまな化学反応を起こします。
酸化: 酸性条件下で、二クロム酸カリウム(K2Cr2O7)などの酸化剤を用いて、(1,3-13C2)アセトンに酸化することができます.
還元: 金属触媒の存在下で、水素ガスなどの強力な還元剤を用いて、(1,3-13C2)プロパンに還元することができます.
置換: 塩化チオニル(SOCl2)などの試薬を用いて、ヒドロキシル基がハロゲン化物などの他の官能基に置換される置換反応を起こすことができます.
一般的な試薬と条件:
酸化: 硫酸(H2SO4)中の二クロム酸カリウム(K2Cr2O7)。
還元: パラジウムまたは白金触媒を用いた水素ガス(H2)。
置換: 塩化チオニル(SOCl2)または三臭化リン(PBr3)。
主な生成物:
酸化: (1,3-13C2)アセトン。
還元: (1,3-13C2)プロパン。
4. 科学研究への応用
(1,3-13C2)プロパン-2-オールは、その同位体標識のために、科学研究で広く使用されています。主な応用例には、以下のようなものがあります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-13C2)propan-2-ol typically involves the incorporation of carbon-13 labeled precursors. One common method is the reduction of (1,3-13C2)acetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: While the industrial production of this compound is not as common as its non-labeled counterpart, the general approach involves similar reduction reactions but on a larger scale. The use of carbon-13 labeled acetone as a starting material is crucial for maintaining the isotopic purity of the final product .
化学反応の分析
Types of Reactions: (1,3-13C2)propan-2-ol undergoes various chemical reactions typical of secondary alcohols, including:
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (1,3-13C2)acetone.
Reduction: (1,3-13C2)propane.
Substitution: (1,3-13C2)propan-2-yl chloride or bromide.
科学的研究の応用
(1,3-13C2)propan-2-ol is extensively used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: The carbon-13 labeling allows for detailed structural and dynamic studies of molecules using NMR techniques.
Metabolic Studies: It is used to trace metabolic pathways and study the kinetics of biochemical reactions involving propan-2-ol.
Isotopic Labeling Studies: It serves as a model compound for studying the effects of isotopic substitution on chemical and physical properties.
作用機序
(1,3-13C2)プロパン-2-オールのさまざまな反応における作用機序は、非標識プロパン-2-オールと同様です。炭素-13同位体の存在は、化学反応性を大幅に変えることはありませんが、NMR分光法での検出と解析を強化することができます。 その反応に関与する分子標的と経路は、2級アルコールの典型的な酸化、還元、および置換機構を含む、2級アルコールのものと一致しています .
類似化合物:
プロパン-2-オール(イソプロパノール): (1,3-13C2)プロパン-2-オールの非標識バージョン。
プロパン-1-オール: ヒドロキシル基が1位の炭素原子にある構造異性体。
メタノールおよびエタノール: 分子構造は異なりますが、同様の化学的特性を持つ、より小さなアルコール.
ユニークさ: (1,3-13C2)プロパン-2-オールは、その同位体標識のためにユニークであり、NMR分光法や同位体追跡を含む研究用途で特に価値があります。 この標識は、分析技術において感度と分解能を向上させ、分子構造と動的特性を研究するための強力なツールとなっています .
類似化合物との比較
Propan-2-ol (Isopropanol): The non-labeled version of (1,3-13C2)propan-2-ol.
Propan-1-ol: A structural isomer with the hydroxyl group on the first carbon atom.
Methanol and Ethanol: Smaller alcohols with similar chemical properties but different molecular structures.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving NMR spectroscopy and isotopic tracing. This labeling provides enhanced sensitivity and resolution in analytical techniques, making it a powerful tool for studying molecular structures and dynamics .
特性
CAS番号 |
117072-72-7 |
|---|---|
分子式 |
C3H8O |
分子量 |
62.081 g/mol |
IUPAC名 |
(1,3-13C2)propan-2-ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1+1,2+1 |
InChIキー |
KFZMGEQAYNKOFK-ZDOIIHCHSA-N |
異性体SMILES |
[13CH3]C([13CH3])O |
正規SMILES |
CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
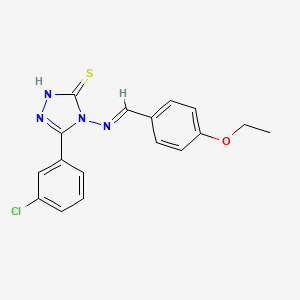
azolidine-2-carboxylic acid](/img/structure/B12055228.png)
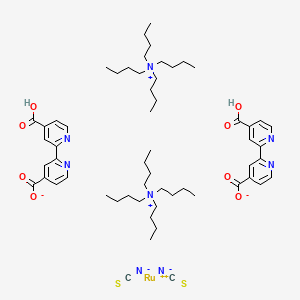
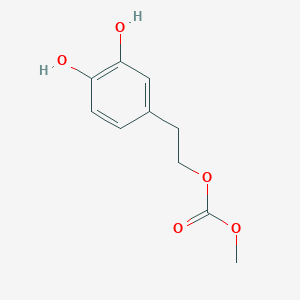

![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)

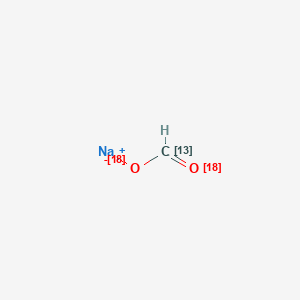
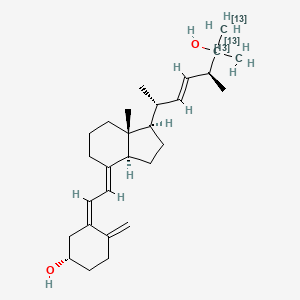
![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)
![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)
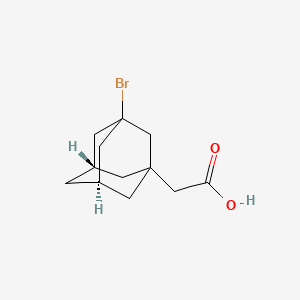
![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)
